molecular formula C10H14N2O3 B13481621 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid

Katalognummer: B13481621
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: CDBSYSQERMJMGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid is a chemical compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methoxypropanoic acid moiety

Vorbereitungsmethoden

The synthesis of 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by the introduction of the cyclopropyl group. The final step involves the attachment of the methoxypropanoic acid moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid can be compared with other similar compounds, such as:

  • 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine
  • 4-(5-cyclopropyl-1H-pyrazol-1-yl)butanoic acid These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

2-(5-cyclopropylpyrazol-1-yl)-3-methoxypropanoic acid

InChI

InChI=1S/C10H14N2O3/c1-15-6-9(10(13)14)12-8(4-5-11-12)7-2-3-7/h4-5,7,9H,2-3,6H2,1H3,(H,13,14)

InChI-Schlüssel

CDBSYSQERMJMGM-UHFFFAOYSA-N

Kanonische SMILES

COCC(C(=O)O)N1C(=CC=N1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.